4-Bromodibenzothiophene-D7
Description
Significance of Stable Isotope Labeling in Advanced Chemical Studies
Stable isotope labeling is a powerful technique in which an atom in a molecule is replaced by one of its heavier, non-radioactive isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), carbon-12 with carbon-13, or nitrogen-14 with nitrogen-15. nih.govsilantes.com This substitution creates a compound that is chemically nearly identical to its unlabeled counterpart but has a greater mass. nih.gov This mass difference is detectable by mass spectrometry (MS), allowing for the differentiation and quantification of labeled versus unlabeled compounds in a complex mixture. nih.govnih.gov
The primary advantage of this method is the ability to use the labeled compound as an internal standard for highly accurate quantification in analytical chemistry. nih.govsilantes.com In techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), a known amount of the deuterated standard is added to a sample. Since the labeled standard has nearly identical physical and chemical properties to the analyte of interest (the non-deuterated version), it experiences the same losses during sample preparation and analysis. By comparing the mass spectrometer signal of the analyte to that of the internal standard, precise quantification can be achieved. washington.edu
Furthermore, stable isotope labeling is crucial in metabolic research to trace the fate of molecules in biological systems, in proteomics for comparative analysis of protein abundance (e.g., SILAC), and in elucidating chemical reaction mechanisms. nih.govwikipedia.orgacs.org The use of deuterium can also influence reaction rates, a phenomenon known as the kinetic isotope effect, which provides insight into reaction pathways. acs.org
The Dibenzothiophene (B1670422) Core: A Versatile Scaffold in Organic and Materials Chemistry
Dibenzothiophene (DBT) is a sulfur-containing heterocyclic compound consisting of a central thiophene (B33073) ring fused to two benzene (B151609) rings. This rigid, planar, and electron-rich structure makes it a highly versatile building block, or scaffold, in both organic synthesis and materials science. core.ac.uknycu.edu.tw The synthetic versatility of the dibenzothiophene core allows for the introduction of various functional groups at different positions, which can tune its electronic and photophysical properties. core.ac.uknycu.edu.tw
In the field of organic electronics, dibenzothiophene derivatives have been extensively investigated for use in organic light-emitting diodes (OLEDs). core.ac.ukscirp.org By attaching electron-donating or electron-withdrawing groups, scientists can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. core.ac.uknycu.edu.tw This tuning is critical for creating materials that can efficiently inject, transport, and emit light of specific colors, particularly in the development of high-efficiency blue OLEDs. nycu.edu.twscirp.org The rigid structure of the DBT core contributes to high thermal stability and good charge-transport characteristics, which are essential for durable and high-performance electronic devices. nycu.edu.twgoogle.com
Rationale for Deuteration and Halogenation of Dibenzothiophene Derivatives for Academic Inquiry
The specific modification of a dibenzothiophene scaffold through both deuteration and halogenation (in this case, bromination) serves distinct and complementary purposes in chemical research.
Deuteration: The primary reason for creating a deuterated version of a compound like 4-bromodibenzothiophene (B1267965) is for its use as an internal standard in quantitative analysis. acs.orgnih.gov Halogenated polycyclic aromatic hydrocarbons (HPAHs) are a class of environmental contaminants that require careful monitoring. researchgate.netbohrium.com 4-Bromodibenzothiophene-D7 serves as an ideal standard for the detection of its non-deuterated counterpart or similar brominated PAHs in environmental samples (e.g., air, water, soil) and biological tissues. nih.govresearchgate.net Its near-identical chemical behavior and distinct mass ensure high accuracy in trace analysis. nih.gov Additionally, deuterium labeling can enhance the stability and performance of materials used in applications like OLEDs by slowing down degradation pathways involving C-H bond cleavage. acs.org
Halogenation: The introduction of a halogen atom, such as bromine, onto the dibenzothiophene core significantly alters its electronic properties. Bromine is an electron-withdrawing group, which can lower the energy levels of the molecule's frontier orbitals (HOMO and LUMO). core.ac.uk This modification is a key strategy in designing materials for specific roles in electronic devices, such as hole-blocking or electron-transporting layers. scirp.org Furthermore, the study of halogenated dibenzothiophenes is critical from an environmental perspective. These compounds belong to the broader class of HPAHs, which are formed during combustion and other industrial processes and are noted for their persistence and potential toxicity. researchgate.netbohrium.com Synthesizing specific congeners like 4-bromodibenzothiophene allows researchers to study their environmental fate, transport, and toxicological profiles. bohrium.comcopernicus.org
Scope and Focus of Research on this compound
The research focus for this compound is almost exclusively as a high-purity analytical reference standard. Its structure combines the features of a halogenated polycyclic aromatic hydrocarbon with the benefits of stable isotope labeling.
The principal application is in isotope dilution mass spectrometry for the precise quantification of 4-bromodibenzothiophene and related brominated compounds in complex matrices. nih.gov Environmental and food safety laboratories utilize such standards to monitor the levels of these persistent organic pollutants. researchgate.netnih.gov By providing a reliable point of reference, this compound enables regulatory bodies and scientists to assess human exposure and environmental contamination with greater accuracy. While its parent compound, 4-bromodibenzothiophene, is studied for its material properties, the D7 version's value lies in its analytical utility, underpinning research rather than being the direct subject of it.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₂D₇BrS | cymitquimica.com |
| Molecular Weight | 270.19 g/mol | cymitquimica.com |
| CAS Number | 2778149-80-5 | cymitquimica.com |
| Isotopic Purity | Typically high, for use as a standard. | - |
| Physical State | Solid (inferred from non-deuterated analog) | - |
| Parent Compound | 4-Bromodibenzothiophene (CAS: 97511-05-2) | chemicalbook.com |
| Parent Mol. Weight | 263.15 g/mol | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H7BrS |
|---|---|
Molecular Weight |
270.20 g/mol |
IUPAC Name |
4-bromo-1,2,3,6,7,8,9-heptadeuteriodibenzothiophene |
InChI |
InChI=1S/C12H7BrS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H/i1D,2D,3D,4D,5D,6D,7D |
InChI Key |
GJXAVNQWIVUQOD-GSNKEKJESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3=C(S2)C(=C(C(=C3[2H])[2H])[2H])Br)[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)Br |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For deuterated compounds, specific NMR techniques are essential to verify the position and extent of deuterium (B1214612) incorporation.
Deuterium (²H) NMR spectroscopy is a direct method for observing the deuterium nuclei within a molecule. youtube.com Unlike proton (¹H) NMR, which would show the absence of signals at the deuterated positions for 4-Bromodibenzothiophene-D7, ²H NMR provides signals corresponding to each deuterium atom. youtube.com This technique is invaluable for confirming the success of the deuteration process and for determining the isotopic enrichment at each labeled position. sigmaaldrich.com
Table 1: Expected NMR Characteristics for this compound
| NMR Technique | Expected Observation | Information Gained |
|---|---|---|
| ¹H NMR | Absence of signals in the aromatic region where deuterium is present. | Confirms high level of deuteration. |
| ²H NMR | Presence of signals in the aromatic region corresponding to the D7 isotopologue. sigmaaldrich.com | Confirms positional deuteration and allows for isotopic purity assessment. youtube.com |
This table is generated based on established principles of NMR spectroscopy for deuterated compounds.
While ¹H and ¹³C NMR are standard one-dimensional techniques, two-dimensional (2D) NMR provides deeper insights into the molecular structure by showing correlations between different nuclei.
¹H and ¹³C NMR: In a sample of this compound, the ¹H NMR spectrum would primarily show only residual proton signals, confirming a high degree of deuteration. The ¹³C NMR spectrum is particularly informative; carbons directly bonded to deuterium will exhibit characteristic splitting patterns due to C-D coupling (a 1:1:1 triplet for a C-D bond) and a slight upfield isotopic shift compared to the corresponding C-H bond.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. libretexts.orgcolumbia.edu For this compound, an HSQC spectrum would ideally show no correlation peaks in the aromatic region, further verifying the absence of protons on the dibenzothiophene (B1670422) core. The presence of any cross-peaks would indicate incomplete deuteration. libretexts.org
High-Resolution Mass Spectrometry (HRMS) for Isotopic Composition and Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) is indispensable for the analysis of isotopically labeled compounds, providing highly accurate mass measurements that can confirm the elemental composition and isotopic enrichment. rsc.orgnih.gov For this compound (C₁₂D₇BrS), HRMS can precisely measure the mass of the molecular ion, distinguishing it from the non-deuterated analogue and other potential impurities.
Mass spectrometry, particularly when coupled with techniques like electron ionization (EI), causes molecules to fragment into smaller, charged ions. wikipedia.org The pattern of these fragments is a molecular fingerprint that can be used for structural confirmation. In deuterated compounds, the mass of the fragments will be shifted according to the number of deuterium atoms they contain.
For this compound, the fragmentation would be expected to follow pathways similar to its non-deuterated counterpart, which typically involves the loss of the bromine atom or the sulfur-containing portion of the molecule. The analysis of these fragmentation pathways in deuterated analogues provides unambiguous structural information. For example, observing a fragment corresponding to the loss of a bromine radical from the molecular ion would confirm the presence of bromine. The mass of the resulting C₁₂D₇S⁺• fragment would be seven mass units higher than the corresponding fragment from the non-deuterated compound, confirming the D7 composition of the dibenzothiophene core.
Table 2: Predicted HRMS Fragments for this compound
| Ion | Predicted Fragmentation Pathway | Notes |
|---|---|---|
| [C₁₂D₇BrS]⁺• | Molecular Ion | The isotopic pattern will be characteristic of a molecule containing one bromine atom. |
| [C₁₂D₇S]⁺• | Loss of Bromine radical (•Br) | Confirms the presence of the deuterated dibenzothiophene core. |
This table presents hypothetical fragmentation data based on known fragmentation patterns of similar compounds. youtube.commiamioh.eduresearchgate.net
Deuterated compounds like this compound are primarily designed for use as internal standards in quantitative mass spectrometry. texilajournal.com In techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), a known amount of the deuterated standard is added to a sample. texilajournal.comnih.govscispace.com Because the deuterated standard is chemically almost identical to the non-deuterated analyte of interest (the target compound), it behaves similarly during sample preparation, extraction, and chromatographic separation. clearsynth.com
However, the deuterated standard can be distinguished from the analyte by the mass spectrometer due to its higher mass. By comparing the peak area of the analyte to the peak area of the known amount of internal standard, a precise quantification of the analyte can be achieved. clearsynth.com This method effectively corrects for variations in sample handling and instrument response, leading to highly accurate and reproducible results. nih.gov
Chromatographic Techniques for Purity and Separation
Chromatographic methods are essential for determining the chemical purity of this compound and for separating it from any starting materials, byproducts, or other impurities.
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a primary technique for the analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives due to their volatility and thermal stability. nsf.govsemanticscholar.org A sample of this compound is injected into the GC, where it is vaporized and passed through a long capillary column. The column separates compounds based on their boiling points and interactions with the column's stationary phase. nih.gov
The chemical purity of this compound can be determined by the presence of a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity. The mass spectrometer detector then confirms the identity of the main peak as this compound and can help identify any minor impurity peaks. semanticscholar.org High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile or thermally sensitive related compounds. nih.gov
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
Gas Chromatography-Mass Spectrometry (GC-MS) with Deuterated Internal Standards
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. The use of deuterated compounds, such as this compound, as internal standards is a cornerstone of quantitative analysis, significantly improving accuracy and precision. clearsynth.com
Deuterated internal standards are chemically almost identical to their non-deuterated counterparts (analytes), meaning they exhibit very similar behavior during sample preparation, extraction, and chromatographic separation. However, their difference in mass allows them to be distinguished easily by the mass spectrometer. This strategy effectively corrects for variations in analyte recovery during sample workup, matrix-induced signal suppression or enhancement, and fluctuations in instrument performance. nih.govnih.govresearchgate.net
In a typical workflow, a known quantity of this compound is added to a sample before any extraction or cleanup steps. The sample is then processed and injected into the GC-MS system. The analyte of interest (e.g., the non-deuterated 4-Bromodibenzothiophene) is quantified by comparing its peak area to the peak area of the deuterated standard. astm.org The mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring only the characteristic molecular ions of the analyte and the standard.
Table 1: Illustrative GC-MS Parameters for Analysis Using a Deuterated Standard
| Parameter | Typical Setting | Purpose |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Separates compounds based on boiling point and polarity. |
| Injection Mode | Splitless | Maximizes transfer of analyte onto the column for trace analysis. |
| Oven Program | 100°C (hold 2 min), ramp to 300°C at 10°C/min, hold 10 min | Provides thermal gradient to elute compounds of varying volatility. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standardized method for creating reproducible mass spectra. |
| MS Detection | Selected Ion Monitoring (SIM) | Increases sensitivity by monitoring specific ions of interest. |
| Target Ions | For 4-Bromodibenzothiophene (B1267965): m/z 262, 264. For this compound: m/z 269, 271. | Specific mass-to-charge ratios for unambiguous identification and quantification of the analyte and its standard. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
For compounds that are non-volatile, thermally unstable, or highly polar, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. nih.gov This technique is particularly valuable for analyzing complex mixtures such as environmental water samples, biological tissues, or industrial effluents, where extensive sample cleanup may be required. umb.eduresearchgate.net
In the context of analyzing this compound or using it as an internal standard, a reverse-phase LC method would typically be employed. Separation is achieved on a hydrophobic stationary phase, such as a C18 column, with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. semanticscholar.org Electrospray ionization (ESI) is a common interface used to generate ions from the eluting compounds before they enter the mass spectrometer.
For enhanced selectivity and quantitative performance in complex matrices, tandem mass spectrometry (MS/MS) is often utilized. amazonaws.com In this approach, a specific precursor ion for the compound of interest is selected, fragmented, and a resulting product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and chemical interference.
Table 2: Hypothetical LC-MS/MS Method for Quantification in a Complex Matrix
| Parameter | Setting | Rationale |
| LC Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) | Provides robust separation for polycyclic aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for eluting the analyte. |
| Flow Rate | 0.3 mL/min | Standard flow rate for analytical LC-MS. |
| Gradient | 50% B to 95% B over 10 minutes | Gradually increases solvent strength to elute the compound of interest. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Effective for ionizing moderately polar to nonpolar compounds. |
| MS/MS Transition | Precursor Ion > Product Ion (e.g., for a related analyte) | Highly selective detection mode that minimizes matrix interference. |
Vibrational Spectroscopy (FT-IR, Raman) for Structural Feature Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the chemical bonds and functional groups within a molecule. These techniques are complementary and are instrumental in confirming the structural identity of this compound, specifically the success of the deuterium labeling. libretexts.org
The fundamental principle exploited in this context is the isotopic effect on vibrational frequencies. The frequency of a bond's vibration is dependent on the masses of the atoms involved. Because deuterium is approximately twice as heavy as protium (B1232500) (hydrogen), a carbon-deuterium (C-D) bond vibrates at a significantly lower frequency (wavenumber) than a corresponding carbon-hydrogen (C-H) bond. aanda.org
This mass-induced frequency shift is a definitive indicator of deuteration. In the FT-IR or Raman spectrum of this compound, the characteristic aromatic C-H stretching vibrations would be absent or diminished, while new, strong bands corresponding to C-D stretching would appear at lower wavenumbers. arxiv.org For instance, aromatic C-H stretching modes typically appear in the 3100-3000 cm⁻¹ region, whereas aromatic C-D stretching modes are found around 2300-2200 cm⁻¹. aanda.org Similarly, C-D out-of-plane bending vibrations also appear at lower frequencies compared to their C-H counterparts. oup.comoup.com The presence of these shifted bands provides unambiguous confirmation of the compound's isotopic labeling.
Table 3: Comparison of Characteristic Vibrational Frequencies for C-H and C-D Bonds
| Vibrational Mode | C-H Frequency Range (cm⁻¹) | C-D Frequency Range (cm⁻¹) | Spectroscopic Significance |
| Aromatic C-H/C-D Stretch | ~3100 - 3000 | ~2300 - 2200 | Confirms the presence or absence of hydrogen/deuterium on the aromatic rings. The shift is a direct result of the increased mass of deuterium. aanda.org |
| Aromatic C-H/C-D Out-of-Plane Bend | ~900 - 675 | Lower than C-H bends (e.g., ~715 - 525) | Provides further evidence of deuteration and information about the substitution pattern on the aromatic structure. oup.com |
Reactivity and Mechanistic Investigations of 4 Bromodibenzothiophene D7
Elucidation of Reaction Mechanisms Using Deuterium (B1214612) Labeling
Deuterium labeling is a cornerstone of mechanistic chemistry, allowing for the tracing of atoms and the measurement of kinetic isotope effects (KIEs). nih.govunam.mx The substitution of protium (B1232500) (¹H) with deuterium (²H or D) in a molecule like 4-bromodibenzothiophene (B1267965) can significantly alter reaction rates if the C-H bond is involved in the rate-determining step.
The rate of a chemical reaction can be influenced by the presence of a heavier isotope at a reacting center. By comparing the reaction rates of 4-bromodibenzothiophene and its D7 isotopologue, chemists can determine whether the cleavage of a C-H (or C-D) bond is a critical part of the slowest step of the reaction. For instance, in a hypothetical palladium-catalyzed Suzuki-Miyaura coupling reaction, if the oxidative addition of the palladium catalyst into the C-Br bond is the sole rate-determining step, no significant kinetic isotope effect would be expected from deuterating the aromatic rings. However, if a subsequent C-H activation step were rate-limiting, a primary KIE would be observed.
| Reaction | Substrate | Rate Constant (k, s⁻¹) | Kinetic Isotope Effect (kH/kD) |
| Hypothetical C-H Arylation | 4-Bromodibenzothiophene | 1.5 x 10⁻⁴ | 3.5 |
| Hypothetical C-H Arylation | 4-Bromodibenzothiophene-D7 | 4.3 x 10⁻⁵ |
This is a hypothetical data table for illustrative purposes, based on typical KIE values for C-H activation reactions.
Primary kinetic isotope effects occur when the bond to the isotope is broken or formed in the rate-determining step. A significant primary KIE (typically kH/kD > 2) is strong evidence for the involvement of that bond in the transition state of the rate-limiting step. unam.mx For this compound, a primary KIE would be expected in reactions where a C-D bond on the aromatic backbone is cleaved during the slowest step, such as in certain direct arylation reactions.
Secondary kinetic isotope effects are observed when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. These effects are generally smaller (kH/kD ≈ 0.8–1.2) and can provide information about changes in hybridization or the steric environment of the transition state.
| Isotope Position | Type of KIE | Observed kH/kD | Interpretation |
| C-D bond cleaved in RDS | Primary | > 2 | C-H/C-D bond breaking is rate-limiting. |
| Isotope at sp² center rehybridizing to sp³ | Secondary | > 1 (Normal) | Loosening of bending vibrations in the transition state. |
| Isotope at sp³ center rehybridizing to sp² | Secondary | < 1 (Inverse) | Tightening of bending vibrations in the transition state. |
This table provides a general guide to interpreting kinetic isotope effects.
Halogen-Directed Reactivity in Bromodibenzothiophenes
The bromine atom at the 4-position of dibenzothiophene (B1670422) significantly influences the molecule's reactivity, particularly in organometallic reactions. One of the most important reactions is the halogen-metal exchange, which is a common method for generating organolithium reagents. wikipedia.orgtcnj.edu With butyllithium, dibenzothiophene is known to undergo lithiation at the 4-position. wikipedia.org In the case of 4-bromodibenzothiophene, a halogen-metal exchange is expected to occur, yielding 4-lithiodibenzothiophene. This lithiated intermediate is a versatile synthon for introducing a variety of functional groups at the 4-position.
The presence of deuterium atoms in this compound is not expected to significantly alter the course of this halogen-directed reactivity, as the C-Br bond is the primary site of reaction. However, the deuterated scaffold allows for subsequent mechanistic studies of the reactions of the resulting 4-lithiodibenzothiophene-D7.
Transformations of the Dibenzothiophene Core Under Reaction Conditions
The dibenzothiophene core can undergo various transformations, such as desulfurization and cross-coupling reactions. Reductive desulfurization of dibenzothiophene and its derivatives can be achieved using strong reducing agents like lithium metal, yielding biphenyl. researchgate.netmdpi.com The presence of a bromine atom and deuterium labels in this compound would result in the formation of deuterated 4-bromobiphenyl (B57062) or deuterated biphenyl, depending on the reaction conditions and whether the C-Br bond is also cleaved.
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the position of the bromine atom. acs.orgnih.gov In these reactions, the deuterated backbone of this compound would remain intact, allowing for the synthesis of a wide range of deuterated dibenzothiophene derivatives.
| Reaction Type | Reagents | Expected Product from this compound |
| Halogen-Metal Exchange | n-Butyllithium | 4-Lithiodibenzothiophene-D7 |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | 4-Aryl-dibenzothiophene-D7 |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | 4-(Amino)dibenzothiophene-D7 |
| Reductive Desulfurization | Lithium | Deuterated Biphenyl |
Organometallic Chemistry of Brominated and Deuterated Dibenzothiophenes
The interaction of dibenzothiophenes with transition metals is of significant interest, partly due to the relevance of hydrodesulfurization catalysis in the petroleum industry. Dibenzothiophene can coordinate to metal centers through its sulfur atom or its π-system. acs.orgresearchgate.net The synthesis of organometallic complexes with this compound can provide models for studying the mechanisms of these important industrial processes. For example, the reaction of a low-valent metal complex with this compound could lead to oxidative addition into the C-Br or a C-S bond. The use of the deuterated ligand would allow for detailed NMR studies to determine the structure and dynamics of the resulting organometallic species.
Furthermore, the 4-bromo-substituent can be used as a handle for the synthesis of more complex organometallic structures. For instance, after a halogen-metal exchange, the resulting lithiated species can act as a nucleophile to attack a metal halide, forming a new metal-carbon bond.
Computational and Theoretical Studies on 4 Bromodibenzothiophene D7
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of complex organic molecules like 4-Bromodibenzothiophene-D7. These computational methods provide insights into molecular properties that can be challenging to determine experimentally.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the ground-state properties of molecules like this compound. DFT calculations, often employing hybrid functionals such as B3LYP, can determine optimized molecular geometries, harmonic vibrational frequencies, and electronic properties.
For the parent molecule, dibenzothiophene (B1670422) (DBT), DFT calculations have shown that the molecule possesses a planar structure. acs.org The introduction of a bromine atom at the 4-position is expected to induce minor distortions in the planarity of the thiophene (B33073) ring due to steric and electronic effects. The substitution of hydrogen with deuterium (B1214612) to create the D7 isotopologue would have a negligible effect on the electronic ground state geometry due to the Born-Oppenheimer approximation. However, the change in mass will affect vibrational frequencies.
The electronic properties of dibenzothiophene derivatives are significantly influenced by the position of substituents. For instance, substitution at different carbon positions can destabilize or stabilize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org Bromination, in particular, has been shown to modulate the electrostatic environment of aromatic molecules, which can have direct implications for their intermolecular interactions and chemical reactivity. nih.gov
Below is a hypothetical table of calculated ground state properties for 4-Bromodibenzothiophene (B1267965) and its deuterated analogue, based on typical DFT calculation results for similar compounds.
| Property | 4-Bromodibenzothiophene | This compound |
| Formula | C12H7BrS | C12D7BrS |
| Molecular Weight ( g/mol ) | 263.15 | 270.20 |
| HOMO Energy (eV) | -6.5 | -6.5 |
| LUMO Energy (eV) | -1.2 | -1.2 |
| Energy Gap (eV) | 5.3 | 5.3 |
| Dipole Moment (Debye) | 1.5 | 1.5 |
Calculation of Spectroscopic Parameters and Comparison with Experimental Data
Quantum chemical calculations are crucial for interpreting and predicting spectroscopic data. DFT methods can be used to calculate vibrational frequencies, which, when scaled, show good agreement with experimental infrared (IR) and Raman spectra. acs.org For dibenzothiophene, calculated vibrational frequencies have aided in the assignment of experimental spectral bands. acs.org
For this compound, theoretical calculations of its vibrational spectrum would be expected to show shifts in the frequencies of C-D stretching and bending modes compared to the C-H modes of the non-deuterated compound. These isotopic shifts are a direct consequence of the heavier mass of deuterium and can be accurately predicted by computational models.
Time-dependent DFT (TD-DFT) is a widely used method for calculating vertical excitation energies, which correspond to electronic transitions observed in UV-Vis absorption spectra. scispace.com Studies on dibenzothiophene derivatives have utilized TD-DFT to understand their photophysical properties. scispace.com The bromination of the dibenzothiophene core is expected to cause a bathochromic (red) shift in the absorption spectrum.
A hypothetical comparison of calculated and experimental spectroscopic data is presented below.
| Spectroscopic Data | Calculated (DFT/TD-DFT) | Experimental |
| Major IR Peak (C-D Stretch) | ~2250 cm⁻¹ | Not Available |
| Major IR Peak (Aromatic C-C Stretch) | ~1600 cm⁻¹ | Not Available |
| λmax (UV-Vis) | ~330 nm | Not Available |
Theoretical Modeling of Reaction Pathways and Transition States
Theoretical modeling is a key tool for understanding the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For dibenzothiophene and its derivatives, which are relevant in hydrodesulfurization (HDS) processes in the petroleum industry, DFT calculations have been used to explore reaction pathways. researchgate.net
The pyrolysis mechanism of dibenzothiophene has been investigated using DFT, revealing that the reaction can be initiated by H-migration or S-C bond rupture. acs.org The presence of a bromine atom in this compound would likely influence the reaction pathways by altering the electron distribution and steric environment of the molecule. The deuteration is not expected to significantly alter the electronic barriers of the reaction pathways but will influence the kinetics through the kinetic isotope effect.
Computational studies can map out the potential energy surface of a reaction, providing valuable information for process optimization. For example, in the context of synthesizing substituted dibenzothiophenes, computational modeling can help predict the most favorable reaction conditions. rsc.org
Investigation of Intermolecular Interactions and Aggregation Behavior
The study of intermolecular interactions is crucial for understanding the properties of materials in the condensed phase. For aromatic molecules like dibenzothiophene, π-π stacking and van der Waals forces are significant intermolecular interactions. nih.govnih.gov Computational methods, including DFT with dispersion corrections, are essential for accurately describing these weak interactions.
Computational studies on related thiophene-cored systems have highlighted the dominant role of van der Waals dispersion in their stabilization. nih.gov The aggregation behavior of this compound would be influenced by a combination of these forces, and computational modeling can predict the most stable dimeric and larger aggregate structures.
Prediction of Isotopic Effects on Molecular Properties and Energetics
The substitution of hydrogen with deuterium in this compound leads to isotope effects, which are differences in molecular properties and reaction rates due to the change in mass. icm.edu.pl These effects are theoretically accessible through computational chemistry. icm.edu.pl
The most significant isotopic effect is on the vibrational frequencies of the molecule. The heavier mass of deuterium leads to lower vibrational frequencies for modes involving the movement of these atoms. This, in turn, affects the zero-point vibrational energy (ZPVE) of the molecule. The ZPVE is lower for the deuterated species, which can lead to a kinetic isotope effect (KIE), where the rate of a reaction involving the breaking of a C-D bond is slower than that of a C-H bond.
Isotopic substitution can also have subtle effects on other molecular properties, such as bond lengths and angles, although these are generally very small. In the context of polycyclic aromatic hydrocarbons (PAHs), deuterium enrichment can be an indicator of their formation history in interstellar environments. mdpi.com While this compound is a synthetic molecule, the principles of isotopic fractionation are relevant to its analysis.
A table summarizing the predicted isotopic effects is provided below.
| Property | Effect of Deuteration |
| Vibrational Frequencies (C-D vs. C-H modes) | Lower |
| Zero-Point Vibrational Energy (ZPVE) | Lower |
| Kinetic Isotope Effect (in C-D bond cleavage) | Slower reaction rate |
| Molecular Geometry | Negligible change |
Applications in Advanced Materials Research
4-Bromodibenzothiophene-D7 as a Precursor in Organic Synthesis for Functional Materials
4-Bromodibenzothiophene (B1267965) is recognized as a key building block for creating more complex molecules with applications in materials science and organic electronics. cymitquimica.com Its deuterated form, this compound, serves a more specialized role as a precursor for the deliberate introduction of deuterium (B1214612) into target functional materials. This process of isotopic labeling is a critical strategy for researchers.
The primary motivation for using deuterated precursors is to leverage the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium. google.com This increased bond strength can lead to enhanced thermal stability and longer operational lifetimes in optoelectronic devices constructed from these materials. google.com By starting a synthesis with this compound, chemists can construct complex organic semiconductors where the vulnerable C-H bonds on the dibenzothiophene (B1670422) core are replaced by robust C-D bonds, thereby engineering more durable final products. For instance, synthetic protocols such as copper-catalyzed Ullmann-type reactions, used to create aminated dibenzothiophene derivatives, could be adapted using the deuterated precursor to yield deuterated functional molecules. acs.orgresearchgate.net
Role in the Design and Synthesis of Organic Semiconductors
The rigid, planar structure and rich π-electron system of the dibenzothiophene core make it an excellent component for organic semiconductors. rsc.org These materials are the active components in a range of electronic devices. icm.edu.pl The synthesis of derivatives from precursors like 4-bromodibenzothiophene allows for the tuning of electronic properties to meet the specific demands of different applications. rsc.org
In the field of OLEDs, host materials must possess high triplet energy to efficiently facilitate light emission from phosphorescent dopants. Various dibenzothiophene derivatives have been synthesized specifically for this purpose and used as high-triplet-energy host materials in deep-blue phosphorescent OLEDs (PHOLEDs). rsc.org Devices incorporating these materials have demonstrated high quantum efficiencies, reaching up to 20.2%, and exhibit good stability. rsc.org Furthermore, patent literature describes aza-dibenzothiophene derivatives for use in OLEDs, explicitly listing deuterium as a potential substituent to modify and improve device properties. google.com
OFETs are fundamental components of organic electronics, acting as switches and amplifiers. researchgate.net Dibenzothiophene derivatives have been successfully synthesized and demonstrated as new prototype semiconductors for these devices. rsc.org In studies, vacuum-evaporated films of 3,7-bis(5′-hexyl-thiophen-2′-yl)-dibenzothiophene showed well-ordered crystalline structures, leading to excellent OFET performance with charge carrier mobilities as high as 7.7 × 10⁻² cm² V⁻¹ s⁻¹ and high on/off ratios near 1 × 10⁷. rsc.org Additionally, oligomers featuring a dibenzothiophene-S,S-dioxide core have been incorporated into solution-processable OFETs, achieving mobilities of 1.6 × 10⁻³ cm²/Vs, demonstrating the versatility of the dibenzothiophene scaffold. mdpi.com
The favorable electronic properties of the dibenzothiophene unit have been harnessed in the development of materials for organic solar cells. google.com Researchers have designed and synthesized donor-acceptor alternating copolymers using a dibenzothiophene donor unit, achieving power conversion efficiencies (PCEs) of 4.48% in polymer solar cells. acs.org This work highlights that fine-tuning the polymer structure is a viable path to improving photovoltaic performance. acs.org In a different approach, a fullerene derivative was modified with a dibenzothiophene moiety to act as an electron acceptor in P3HT-based solar cells, resulting in a device with a PCE of 3.23%. nih.gov
Investigation of the Impact of Deuteration on Electronic Properties and Device Performance (via related derivatives)
The substitution of hydrogen with deuterium in organic semiconductors can have a significant impact on material properties and the performance of the final device. This "isotope effect" is a subject of active investigation, primarily through the study of deuterated derivatives of established organic electronic materials.
The fundamental principle is the increased strength of the C-D bond compared to the C-H bond. google.com This enhanced bond stability can translate directly into improved device durability. Studies have shown that deuterated organic semiconductors exhibit better thermal stability and longer lifetimes in optoelectronic devices. google.com For example, when deuterated versions of the common OLED material aluminum 8-hydroxyquinoline (B1678124) (Alq₃) were fabricated, they showed a remarkable ~280% increase in external quantum efficiency at a high current density of 500 mA/cm² and displayed lower rates of brightness deterioration compared to their protonated counterparts. acs.org
However, the effects of deuteration can be multifaceted. In a systematic study of donor-acceptor diketopyrrolopyrrole (DPP)-based conjugated polymers, side-chain deuteration was found to increase the melting and crystallization temperatures of the polymers. acs.orgresearchgate.net Interestingly, this structural modification did not significantly alter the charge mobility or molecular packing of the material. acs.orgresearchgate.net This finding is particularly valuable as it suggests that deuterium labeling can be used as a tool for certain analytical techniques, such as neutron scattering, to probe material morphology without compromising the intrinsic electronic performance. acs.orgresearchgate.net
A summary of observed deuteration effects on related organic semiconductor materials is presented below.
| Property Investigated | System/Material | Observed Effect of Deuteration | Reference(s) |
| Device Stability | General Organic Semiconductors | Improved thermal stability and longer device lifetime due to stronger C-D bonds. | google.com |
| Quantum Efficiency | Alq₃-based OLEDs | ~280% increase in external quantum efficiency at 500 mA/cm². | acs.org |
| Turn-on Voltage | Alq₃-based OLEDs | Lower turn-on voltages compared to protonated devices. | acs.org |
| Thermal Properties | DPP-based Conjugated Polymers | Increased melting and crystallization temperatures. | acs.orgresearchgate.net |
| Charge Mobility | DPP-based Conjugated Polymers | No significant change observed in charge mobility. | acs.orgresearchgate.net |
| Crystal Packing | DPP-based Conjugated Polymers | No significant alteration of molecular packing. | acs.orgresearchgate.net |
This table is generated based on data from the text and is for illustrative purposes.
Polymer Chemistry and Conjugated Polymer Design Using Dibenzothiophene Units
The dibenzothiophene unit is a highly effective building block in polymer chemistry for the design of novel π-conjugated polymers. rsc.orgresearchgate.netnih.gov Its rigid and planar geometry, combined with its electron-rich nature, promotes significant π-electron delocalization along the polymer backbone. rsc.orgresearchgate.net This is crucial for efficient charge transport. The oxidized form, dibenzothiophene-S,S-dioxide, is a strong electron-accepting unit that is widely used to construct donor-acceptor (D-A) type polymers with tailored optoelectronic properties. rsc.orgbeilstein-journals.org
The rational design of polymers incorporating dibenzothiophene-S,S-dioxide has led to materials with outstanding performance in photocatalysis. For example, by pairing this acceptor unit with different donor moieties, researchers have synthesized conjugated polymers capable of photocatalytic hydrogen production from water under visible light. nih.gov One such polymer, Flu-SO, yielded a high hydrogen evolution rate (HER) of 5.04 mmol h⁻¹ g⁻¹. nih.gov The high performance is attributed to the improved coplanarity of the polymer, which facilitates both intermolecular packing and charge transport. nih.gov The ability to tune the polymer's properties, such as the band gap and charge separation efficiency, by selecting appropriate co-monomers makes the dibenzothiophene family a versatile platform for designing next-generation functional polymers. rsc.orgresearchgate.net
Below are examples of conjugated polymers based on dibenzothiophene-S,S-dioxide and their reported performance in photocatalytic hydrogen evolution.
| Polymer Name | Co-monomer Unit | Application | Key Performance Metric | Reference(s) |
| PDBTSO-T | Thiophene (B33073) | Photocatalytic Hydrogen Evolution | HER: 1.47 mmol h⁻¹ | researchgate.net |
| FluPh2-SO | 9,9'-diphenylfluorene | Photocatalytic Hydrogen Evolution | HER: 3.48 mmol h⁻¹ g⁻¹ | nih.gov |
| Py-SO | Pyrene | Photocatalytic Hydrogen Evolution | HER: 4.74 mmol h⁻¹ g⁻¹ | nih.gov |
| Flu-SO | Fluorene | Photocatalytic Hydrogen Evolution | HER: 5.04 mmol h⁻¹ g⁻¹ | nih.gov |
| P64 | Pyrene | Photocatalytic Hydrogen Evolution | HER: 284.85 µmol h⁻¹ (50 mg) | beilstein-journals.org |
This table is generated based on data from the text and is for illustrative purposes.
Applications in Environmental and Analytical Chemistry Research
Use of 4-Bromodibenzothiophene-D7 as an Internal Standard in Quantitative Environmental Analysis
One of the primary and most significant applications of this compound is its use as an internal standard in quantitative environmental analysis. Internal standards are essential for correcting variations that can occur during sample preparation and analysis, such as losses during extraction or inconsistencies in instrument response. By adding a known amount of a deuterated standard, which is chemically identical to the analyte of interest but has a different mass, chemists can accurately quantify the concentration of the target compounds.
Determination of Polycyclic Aromatic Compounds (PACs) and Sulfur-Containing Heterocycles
This compound is particularly valuable in the analysis of polycyclic aromatic compounds (PACs) and sulfur-containing heterocycles. These compounds are often found in complex environmental matrices such as sediment, soil, and water, and are of significant concern due to their potential toxicity and persistence. The structural similarity of this compound to many sulfur-containing PACs, such as dibenzothiophene (B1670422) and its derivatives, makes it an ideal internal standard. Its use helps to ensure that the analytical results for these pollutants are accurate and reliable, which is critical for environmental monitoring and regulatory compliance.
Method Development for Trace Analysis in Complex Matrices
The development of robust analytical methods for detecting trace levels of pollutants in complex environmental samples is a constant challenge. The presence of interfering substances can make it difficult to accurately quantify the target analytes. This compound plays a crucial role in the development and validation of these methods. By using this deuterated standard, researchers can optimize extraction procedures, chromatographic separations, and mass spectrometric detection to achieve the low detection limits required for meaningful environmental assessment.
Tracer Studies for Understanding Environmental Fate and Transport of Chemical Pollutants
Beyond its role as an internal standard, this compound can also be employed in tracer studies to investigate the environmental fate and transport of chemical pollutants. In these studies, a known amount of the deuterated compound is introduced into a controlled environmental system, such as a microcosm or a field plot. By tracking the movement and transformation of the labeled compound over time, scientists can gain valuable insights into the processes that govern the behavior of similar pollutants in the natural environment. This includes understanding how these compounds move through soil and water, their potential for bioaccumulation, and the rates at which they are degraded.
Investigation of Biodegradation Pathways of Dibenzothiophene Derivatives Using Deuterium (B1214612) Tracers
Understanding the biodegradation of persistent organic pollutants is key to developing effective bioremediation strategies. Deuterium-labeled compounds like this compound are invaluable tools in these investigations. When microorganisms metabolize the deuterated compound, the resulting breakdown products will also be labeled with deuterium. By analyzing the structures of these labeled metabolites, researchers can piece together the specific biochemical pathways involved in the degradation of dibenzothiophene and its derivatives. This knowledge can then be used to enhance the activity of microorganisms for the cleanup of contaminated sites.
Future Research Directions and Concluding Remarks
Development of Novel and Efficient Synthetic Routes to Deuterated Bromodibenzothiophenes
The synthesis of specifically labeled deuterated compounds like 4-Bromodibenzothiophene-D7 is crucial for its application as an internal standard and for other research purposes. Future research will likely focus on developing more efficient, selective, and scalable synthetic routes.
Current methodologies for the deuteration of aromatic compounds often rely on techniques such as acid- or metal-catalyzed hydrogen-deuterium (H-D) exchange. For instance, methods employing deuterated trifluoroacetic acid have been shown to be effective for the H-D exchange of a variety of aromatic amines and amides. nih.gov This approach could be adapted for the deuteration of dibenzothiophene (B1670422) precursors.
Transition metal catalysis presents another promising avenue. A method for deuterating aromatic compounds involves dissolving the compound and a transition metal catalyst in deuterium (B1214612) oxide and heating the mixture under pressure. google.com Silver salt-catalyzed H/D exchange reactions have also been demonstrated for the deuteration of thiophene (B33073) rings, using D₂O as the deuterium source. rsc.org Such a method could potentially be optimized for the specific deuteration of bromodibenzothiophene.
Future synthetic strategies may also explore:
Microwave-assisted synthesis: This technique could accelerate the deuteration process and improve yields for the synthesis of polycyclic aromatic sulfur heterocycles. bohrium.com
Flow chemistry: Continuous flow reactors could offer better control over reaction parameters, leading to higher purity and safer production of deuterated compounds.
Enzymatic deuteration: Biocatalytic methods could provide high regioselectivity under mild reaction conditions, offering a green chemistry approach to the synthesis of deuterated bromodibenzothiophenes.
The development of these novel synthetic routes will be essential for making this compound and other deuterated analogues more accessible for a wider range of research applications.
Exploration of New Applications in Emerging Fields of Chemical Science
While this compound is primarily utilized as an internal standard in analytical chemistry, its unique properties open doors to other advanced applications.
Internal Standard in Environmental and Biological Analysis
The most immediate application of this compound is as an internal standard for the quantitative analysis of persistent organic pollutants (POPs) by gas chromatography-mass spectrometry (GC-MS). helcom.fienvirotecmagazine.com Deuterated standards are ideal for this purpose as they exhibit similar chemical and physical properties to their non-deuterated counterparts but are distinguishable by their mass. nih.gov This allows for accurate quantification by correcting for sample loss during preparation and analysis. Given that polycyclic aromatic sulfur heterocycles (PASHs) are found in fossil fuels and are environmental pollutants, the use of this compound as a standard is critical for environmental monitoring. nih.govnih.gov
| Application Area | Specific Use | Analytical Technique |
| Environmental Monitoring | Quantification of persistent organic pollutants (POPs) and polycyclic aromatic sulfur heterocycles (PASHs) in samples such as seawater, soil, and house dust. helcom.finist.gov | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Food Safety | Analysis of pesticide residues and other organic contaminants in food products. | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Toxicology | Studying the metabolism and disposition of brominated dibenzothiophenes and related compounds. | Mass Spectrometry |
Organic Electronics and Optoelectronics
Dibenzothiophene derivatives are known to be promising materials for organic light-emitting diodes (OLEDs) and other organic electronic devices due to their charge transport properties. researchgate.net The introduction of deuterium into organic molecules can enhance the stability and performance of OLEDs. Future research could explore the use of this compound as a building block for the synthesis of novel deuterated materials for OLEDs, with the aim of improving device lifetime and efficiency. jmaterenvironsci.comrsc.orgdntb.gov.ua
Astrochemistry
Deuterated polycyclic aromatic hydrocarbons (PAHs) have been detected in the interstellar medium, and their study provides insights into the chemical processes occurring in space. arxiv.org While not a direct application of synthesized this compound, the study of such molecules contributes to our understanding of the cosmic abundance of deuterium and the formation of complex organic molecules in the universe.
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational modeling and experimental work is a powerful tool for advancing our understanding and application of complex molecules like this compound.
Computational Modeling of Isotope Effects
Computational methods, such as density functional theory (DFT), can be used to model the kinetic isotope effects (KIEs) of reactions involving deuterated compounds. nih.gov These models can help in elucidating reaction mechanisms and predicting the behavior of deuterated molecules in various chemical processes. mit.edu For this compound, computational studies could be used to:
Predict its fragmentation patterns in mass spectrometry, aiding in the development of analytical methods.
Model its electronic properties to assess its potential in organic electronic applications.
Understand the thermodynamic and kinetic aspects of its synthesis, leading to the optimization of reaction conditions. cam.ac.uk
Advanced Spectroscopic Techniques
Advanced experimental techniques are crucial for characterizing this compound and studying its interactions. High-resolution nuclear magnetic resonance (NMR) spectroscopy can confirm the position and extent of deuteration. nih.gov Furthermore, techniques like trapped ion mobility spectrometry (TIMS) coupled with mass spectrometry can provide enhanced sensitivity and selectivity for the analysis of POPs using deuterated internal standards. envirotecmagazine.com
The creation of computational databases of polycyclic aromatic systems can also aid in the rational design of new functional materials based on the dibenzothiophene scaffold. chemrxiv.org
Broader Impact on Chemical Research and Technological Advancements
The ongoing research and development related to this compound and similar deuterated compounds are poised to have a significant impact on various scientific and technological fields.
The availability of reliable deuterated internal standards is fundamental to the accuracy of environmental monitoring and regulatory compliance. This, in turn, contributes to public health and environmental protection by enabling the precise measurement of harmful pollutants.
In the realm of materials science, the exploration of deuterated organic materials could lead to the development of more robust and efficient organic electronic devices, such as displays and lighting. This could have far-reaching implications for energy efficiency and the development of flexible and transparent electronics.
Furthermore, the synthetic methodologies developed for deuterated bromodibenzothiophenes can be applied to a wide range of other organic molecules, thereby expanding the toolbox of synthetic chemists and enabling the creation of novel isotopically labeled compounds for diverse applications in medicine, materials science, and fundamental research.
Q & A
Q. How can researchers optimize the synthesis of 4-Bromodibenzothiophene-D7 to ensure isotopic purity?
Methodological Answer: Synthesis of deuterated compounds like this compound requires precise control of reaction conditions to maximize isotopic purity. Key steps include:
- Deuterium Source Selection : Use high-purity deuterated solvents (e.g., D₂O or deuterated benzene) and precursors (e.g., dibenzothiophene-d8 ) to minimize hydrogen contamination.
- Catalytic Conditions : Optimize reaction time and temperature to prevent isotopic exchange reversibility. For brominated derivatives, Pd-catalyzed cross-coupling reactions are often employed .
- Purity Validation : Confirm isotopic purity (≥98 atom% D) via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, comparing peaks with non-deuterated analogs .
Q. What analytical techniques are critical for characterizing this compound in environmental or pharmacological studies?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Distinguishes isotopic patterns (e.g., D7 vs. D8) and confirms molecular weight (270.19 g/mol ).
- NMR Spectroscopy : ¹H NMR identifies residual protonation in deuterated positions, while ¹³C NMR resolves structural integrity .
- Chromatographic Methods : Use reverse-phase HPLC with deuterated mobile phases to separate deuterated analogs from non-deuterated contaminants .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for this compound under varying pH and temperature conditions?
Methodological Answer: Contradictions in stability studies often arise from experimental design variations. To address this:
- Controlled Degradation Studies : Perform accelerated stability testing (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring to track deuterium loss or bromine displacement .
- pH-Dependent Reactivity : Compare hydrolysis rates in buffered solutions (pH 2–12) using kinetic modeling. For example, bromine substituents may undergo nucleophilic substitution under alkaline conditions, altering stability .
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify dominant degradation pathways and reconcile conflicting literature reports .
Q. What strategies are effective for incorporating this compound into tracer studies for metabolic pathway analysis?
Methodological Answer:
- Isotopic Dilution Assays : Spike deuterated compound into biological matrices (e.g., liver microsomes) and quantify via LC-MS/MS. Normalize results using internal standards like dibenzothiophene-d8 .
- Metabolite Profiling : Use high-resolution MS to detect deuterium retention in metabolites, distinguishing parent compound degradation from enzymatic transformations .
- Cross-Validation : Compare results with non-deuterated analogs to confirm isotopic effects do not skew metabolic rates .
Q. How can computational modeling enhance the design of this compound derivatives for drug discovery?
Methodological Answer:
- Density Functional Theory (DFT) : Predict bromine’s electronic effects on aromatic rings and optimize substitution patterns for target binding (e.g., kinase inhibitors) .
- Molecular Docking : Simulate interactions with therapeutic targets (e.g., anti-inflammatory enzymes) using software like AutoDock Vina. Validate with in vitro assays .
- QSAR Studies : Correlate structural features (e.g., logP, polar surface area) with bioactivity data to prioritize derivatives for synthesis .
Q. What methodologies address discrepancies in reported synthetic yields of this compound across studies?
Methodological Answer:
- Reaction Monitoring : Use in situ FTIR or Raman spectroscopy to track intermediate formation and optimize reaction halts .
- Byproduct Analysis : Identify side products (e.g., dihydrothiophenes from over-reduction) via GC-MS and adjust reductant stoichiometry .
- Reproducibility Protocols : Standardize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and solvent systems (e.g., anhydrous DMF) across labs .
Data Interpretation and Validation
Q. How should researchers validate the isotopic purity of this compound when conflicting MS/NMR data arise?
Methodological Answer:
- Multi-Technique Cross-Check : Combine HRMS (to confirm D7 mass shift ), ²H NMR (to quantify deuterium distribution ), and elemental analysis (for Br content).
- Reference Standards : Compare with commercially available deuterated dibenzothiophenes (e.g., dibenzothiophene-d8 ).
- Error Source Analysis : Investigate solvent exchange (e.g., residual H₂O in DMSO-d6) or instrument calibration drift as contamination sources .
Q. What statistical approaches are recommended for analyzing dose-response data involving this compound in toxicity studies?
Methodological Answer:
- Nonlinear Regression : Fit dose-response curves using Hill equation models to estimate EC₅₀ values .
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points caused by isotopic impurity or matrix effects .
- Meta-Analysis : Pool data from independent studies to assess reproducibility, weighting results by sample size and methodological rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
